2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C₇H₉ClN₂O₂S₂. This compound is notable for its unique structure, which includes a thiazolidinone ring, a sulfur atom, and a chlorine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide typically involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents . The reaction is carried out in water, which acts as both a solvent and a catalyst, leading to nearly quantitative yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar synthetic routes, ensuring safety and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazolidinone ring can participate in redox reactions.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, hydrazides, and carbon disulfide. Reaction conditions often involve mild temperatures and the use of water or other green solvents to promote environmentally friendly processes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom.
Scientific Research Applications
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide has several scientific research applications:
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide involves its interaction with molecular targets and pathways. The thiazolidinone ring and sulfur atom play crucial roles in its biological activity, potentially interacting with enzymes and proteins to exert antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could inhibit specific enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid
- 2-chloro-N-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzamide
Uniqueness
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is unique due to its specific combination of a chlorine atom, thiazolidinone ring, and sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S2/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLEFJJYSCVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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